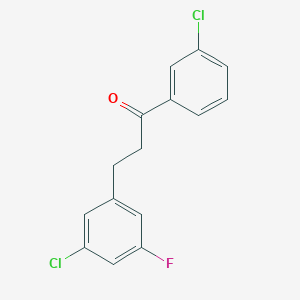

3'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone

Description

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOSCMMOPNKQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644950 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-52-2 | |

| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

The most common and effective synthetic route to 3'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone involves a Friedel-Crafts acylation reaction:

- Reactants: 3-chloro-5-fluorobenzene and 3-chloropropionyl chloride

- Catalyst: Lewis acid such as aluminum chloride (AlCl₃)

- Conditions: Anhydrous environment to prevent hydrolysis of acyl chloride, controlled temperature to optimize regioselectivity and yield

- Mechanism: The Lewis acid activates the acyl chloride, facilitating electrophilic aromatic substitution on the halogenated benzene ring

Detailed Process Flow and Reaction Conditions

| Step No. | Process Step | Conditions and Details | Outcome |

|---|---|---|---|

| 1 | Catalyst and Solvent Addition | Aluminum chloride (600 kg) and 1,2-dichloroethane (350 kg) added to reactor under stirring | Preparation for chlorination |

| 2 | Substrate Addition | Propiophenone solution (500 kg) added slowly under stirring | Homogeneous reaction mixture |

| 3 | Chlorination | Chlorine gas fed, temperature maintained at 15–70°C, reaction monitored chromatographically for 6–10 h | Formation of 3'-chloro-propiophenone |

| 4 | Low-Temperature Hydrolysis | Reaction mixture cooled below 0°C to hydrolyze intermediates | Conversion to stable product |

| 5 | Washing and Layering | Removal of impurities and separation of organic phase | Purified crude product |

| 6 | Vacuum Distillation | Distillation under reduced pressure to isolate crude product | Concentrated product |

| 7 | Rectification | Final purification at ~170°C to achieve 99.7–99.9% purity | High-purity 3'-chloro-propiophenone |

Industrial Scale Considerations

- Catalyst Efficiency: Aluminum chloride provides high catalytic activity and selectivity for chlorination.

- Solvent Choice: 1,2-dichloroethane minimizes corrosion of equipment and facilitates recycling of acidic aqueous waste.

- Environmental Impact: Acidic water generated during hydrolysis is collected in large storage tanks and recycled, reducing pollution.

- Yield and Purity: The process yields 88–90% with purity exceeding 99.7%, suitable for research and industrial applications.

Comparative Data Table of Preparation Parameters

| Parameter | Friedel-Crafts Acylation | Chlorination of Propiophenone |

|---|---|---|

| Starting Materials | 3-chloro-5-fluorobenzene, 3-chloropropionyl chloride | Propiophenone, chlorine gas |

| Catalyst | Aluminum chloride (Lewis acid) | Aluminum chloride (tri-chlorination metal salt) |

| Solvent | Anhydrous conditions, often inert solvents | 1,2-dichloroethane |

| Temperature Range | Typically 0–50°C | 15–70°C |

| Reaction Time | Several hours | 6–10 hours |

| Post-reaction Purification | Recrystallization, chromatography | Hydrolysis, washing, vacuum distillation, rectification |

| Yield | Moderate to high (varies by conditions) | High (88–90%) |

| Purity Achieved | High (≥97%) | Very high (99.7–99.9%) |

| Environmental Notes | Requires anhydrous conditions to avoid hydrolysis | Acidic water recycled, low corrosion solvent |

Research Findings and Analytical Data

- The chlorination method using aluminum chloride and 1,2-dichloroethane solvent has been validated by quality control laboratories, confirming product purity up to 99.9% by chromatographic and spectroscopic analysis.

- The process is reproducible on a scale of hundreds of kilograms, demonstrating industrial feasibility.

- The Friedel-Crafts acylation approach provides an alternative route, especially when starting from halogenated benzene derivatives, allowing for structural variation and potential functionalization.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Substitution: Formation of substituted derivatives with different nucleophiles.

Reduction: Formation of 3’-chloro-3-(3-chloro-5-fluorophenyl)propanol.

Oxidation: Formation of 3’-chloro-3-(3-chloro-5-fluorophenyl)propanoic acid.

Scientific Research Applications

1. Organic Synthesis:

3'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the development of more complex molecules due to its unique structural features that allow for diverse chemical reactions.

2. Medicinal Chemistry:

The compound has been investigated for its potential biological activities, particularly in the context of cancer treatment. Several studies suggest that compounds with similar structures exhibit aromatase inhibition, which is crucial for blocking estrogen synthesis in breast cancer therapies. The halogen substituents may enhance binding affinity to estrogen receptors, suggesting potential as a selective estrogen receptor modulator (SERM).

3. Biological Activity:

Research indicates that this compound may have antimicrobial and anticancer properties. The presence of chloro and fluoro groups can enhance its interaction with biological macromolecules, potentially leading to inhibition or modulation of specific enzymes or receptors.

Case Study 1: Aromatase Inhibition

A study conducted on various aromatic ketones demonstrated that compounds with structural similarities to this compound exhibited significant aromatase inhibitory activity. This suggests that further exploration could lead to the development of new therapeutic agents for breast cancer treatment.

Case Study 2: Selective Estrogen Receptor Modulators

Research focused on the binding affinity of halogenated compounds to estrogen receptors revealed that the introduction of chloro and fluorine substituents significantly enhances receptor binding. This positions this compound as a candidate for further investigation in hormone-related therapies.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen substituents can enhance the compound’s binding affinity and selectivity towards its target. Additionally, the carbonyl group in the propiophenone moiety can participate in hydrogen bonding or other interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares the target compound with five analogues, highlighting substituent variations and key properties:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents |

|---|---|---|---|---|---|

| 3'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone (Target) | 898750-52-2 | C₁₆H₁₂Cl₂FO | 307.17 | 4.95 | 3-Cl, 5-F on phenyl; 3'-Cl on propiophenone |

| 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone | 898791-17-8 | C₁₆H₁₄ClFO | 276.73 | N/A | 3-CH₃ on phenyl; 3'-Cl, 5'-F |

| 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone | 898781-63-0 | C₁₆H₁₄ClFOS | 308.80 | N/A | 4-SCH₃ on phenyl; 3'-Cl, 5'-F |

| 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone | 898775-07-0 | C₁₆H₁₄ClFO₂ | 292.73 | N/A | 3-OCH₃ on phenyl; 3'-Cl, 5'-F |

| 3-(3-Chloro-5-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-1-propanone | 898750-43-1 | C₁₆H₁₄ClFOS | 308.80 | N/A | 4-SCH₃ on phenyl; 3-Cl, 5-F |

Key Observations:

- Lipophilicity : The target compound exhibits the highest LogP (4.95), attributed to its dual chlorine substituents, which enhance hydrophobic interactions . Analogues with electron-donating groups (e.g., -OCH₃ in CAS 898775-07-0) likely have reduced LogP due to increased polarity.

- Electronic Effects : Thiomethyl (-SCH₃) groups (e.g., CAS 898781-63-0) increase polarizability, which may enhance π-π stacking or van der Waals interactions in biological systems .

Stability and Metabolic Considerations

- Metabolic Resistance : Chlorine and fluorine substituents in the target compound likely enhance metabolic stability by blocking oxidative pathways. Methyl or thiomethyl groups (e.g., CAS 898791-17-8, 898781-63-0) may introduce sites for cytochrome P450-mediated oxidation .

Biological Activity

3'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone, also known by its CAS number 898750-52-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a ketone and features a chloro and fluorine substitution on the phenyl rings, which may influence its biological properties. The IUPAC name for this compound is 3-(3-chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one.

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms, including:

- Aromatase Inhibition : Aromatase inhibitors are crucial in breast cancer treatment as they block estrogen synthesis. Compounds with structural similarities have shown promising aromatase inhibitory activity, which may extend to this compound as well .

- Estrogen Receptor Modulation : Compounds that act as selective estrogen receptor modulators (SERMs) can selectively activate or inhibit estrogen receptors. The presence of halogen substituents in the structure may enhance binding affinity to these receptors .

Biological Activity and Case Studies

Several studies have explored the biological activity of this compound or its analogues:

- Anticancer Activity : A study investigating a series of norendoxifen analogues found that modifications in the structure could lead to enhanced anticancer properties, particularly against breast cancer cells. The analogues exhibited dual activity by inhibiting aromatase and binding to estrogen receptors, suggesting that this compound might share similar properties .

- Structure-Activity Relationship (SAR) : Research on related compounds indicated that halogen substitutions significantly affect biological activity. For instance, the introduction of fluorine or chlorine at specific positions enhanced anticancer efficacy while maintaining selectivity for aromatase over other cytochrome P450 enzymes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogues:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone, and how can reaction parameters be optimized?

- Methodology :

- Friedel-Crafts Acylation : Use 3-chloro-5-fluorobenzene derivatives with chloroacetyl chloride in dichloromethane (DCM) under Lewis acid catalysis (e.g., AlCl₃) at 0°C to room temperature. Monitor regioselectivity due to competing halogen-directed reactivity .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids and Pd catalysts (e.g., Pd(PPh₃)₄) in THF under reflux. Optimize catalyst loading (0.5–2 mol%) and base (e.g., K₂CO₃) to minimize homocoupling by-products .

- Optimization Strategies :

- Use Design of Experiments (DoE) to screen temperature, solvent polarity, and stoichiometry.

- Characterize intermediates via LC-MS to track side reactions.

Q. How should structural characterization be performed, particularly for crystallographic analysis?

- Key Techniques :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, leveraging its robustness in handling high-resolution data and twinned crystals .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for halogen-induced deshielding.

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹.

- Data Validation :

- Cross-validate crystallographic data with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What safety protocols are essential given limited toxicity data?

- Handling Guidelines :

- Use PPE (nitrile gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact .

- Store separately from oxidizing agents; use inert atmosphere for moisture-sensitive reactions.

- Waste Management :

- Collect halogenated waste in designated containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement of halogenated propiophenones be resolved?

- Challenges :

- Halogen atoms (Cl, F) cause high electron density, complicating Fourier map interpretation.

- Strategies :

- Compare SHELXL refinement with dual-space methods (e.g., SHELXD) to resolve disorder .

- Apply Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

Q. What approaches minimize competing pathways during synthesis?

- By-Product Mitigation :

- Temperature Control : Lower reaction temperatures (-10°C) reduce kinetically favored side products.

- Catalyst Tuning : Use bulky ligands (e.g., SPhos) to sterically hinder undesired couplings .

- Analytical Monitoring :

- In-situ IR spectroscopy tracks carbonyl intermediates in real time.

Q. How do substituent electronic effects influence reactivity, and how can they be modeled computationally?

- Computational Methods :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS) and predict nucleophilic/electrophilic sites .

- SMILES-Based Predictions : Leverage PubChem-derived SMILES strings to simulate substituent effects on bond dissociation energies .

- Experimental Validation :

- Compare Hammett σ values (Cl: +0.23, F: +0.06) to correlate electronic effects with reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.